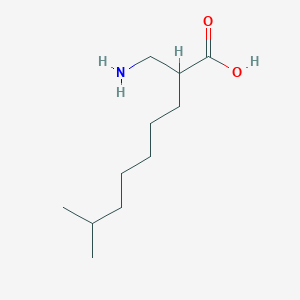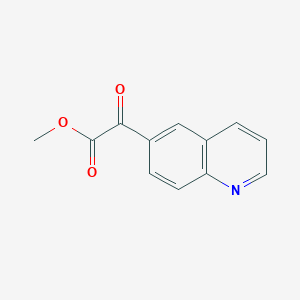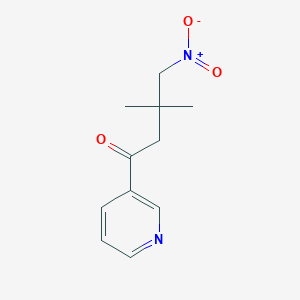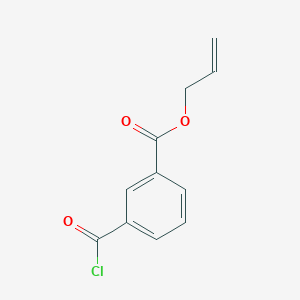
Tris(tert-butyl)phosphonium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(tert-butyl)phosphonium tetrafluoroborate, also known as tri-tert-butylphosphonium tetrafluoroborate, is an organic compound with the chemical formula C12H28P.BF4. It is a white crystalline solid that is soluble in methylene chloride and chloroform but insoluble in water . This compound is primarily used as a ligand in various catalytic processes, particularly in palladium-catalyzed reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri-tert-butylphosphonium tetrafluoroborate can be synthesized through the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The reaction typically involves the following steps :
Preparation of Tri-tert-butylphosphine: Tri-tert-butylphosphine is prepared by reacting tert-butyl chloride with phosphorus tribromide in the presence of magnesium turnings and tetrahydrofuran (THF) under an inert atmosphere.
Formation of Tri-tert-butylphosphonium Tetrafluoroborate: The tri-tert-butylphosphine is then reacted with tetrafluoroboric acid to form tri-tert-butylphosphonium tetrafluoroborate.
Industrial Production Methods
The industrial production of tri-tert-butylphosphonium tetrafluoroborate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tri-tert-butylphosphonium tetrafluoroborate undergoes various types of reactions, including:
Substitution Reactions: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands.
Coupling Reactions: It is commonly used in Suzuki, Heck, and Stille coupling reactions as a ligand.
Common Reagents and Conditions
Suzuki Coupling: Aryl bromides and chlorides are reacted with boronic acids in the presence of palladium catalysts and tri-tert-butylphosphonium tetrafluoroborate as a ligand.
Major Products
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Tri-tert-butylphosphonium tetrafluoroborate has a wide range of applications in scientific research:
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which tri-tert-butylphosphonium tetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species that facilitate various chemical transformations . The molecular targets and pathways involved depend on the specific catalytic reaction being performed.
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butylphosphine: A similar compound that lacks the tetrafluoroborate anion.
Tri-o-tolylphosphine: Another phosphine ligand used in catalytic processes.
Tricyclohexylphosphine: A bulky phosphine ligand used in similar applications.
Uniqueness
Tri-tert-butylphosphonium tetrafluoroborate is unique due to its combination of the bulky tri-tert-butylphosphine ligand and the tetrafluoroborate anion, which provides stability and enhances its reactivity in catalytic processes .
Properties
Molecular Formula |
C12H28BF4P |
|---|---|
Molecular Weight |
290.13 g/mol |
IUPAC Name |
hydron;tritert-butylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C12H27P.BF4/c1-10(2,3)13(11(4,5)6)12(7,8)9;2-1(3,4)5/h1-9H3;/q;-1/p+1 |
InChI Key |
YTJUCJAUJCXFTN-UHFFFAOYSA-O |
Canonical SMILES |
[H+].[B-](F)(F)(F)F.CC(C)(C)P(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methoxybenzo[b]thiophene-5-carboxylate](/img/structure/B8285438.png)
![3-(Formylamino)methylimidazo[5,1-b]thiazole](/img/structure/B8285446.png)

![TERT-BUTYL 8-FORMYL-2,3-DIHYDRO-4H-BENZO[B][1,4]OXAZINE-4-CARBOXYLATE](/img/structure/B8285465.png)

![1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide](/img/structure/B8285488.png)

![2-Vinyl-4H-1,3-thiazolo[5,4-c]isoquinolin-5-one](/img/structure/B8285528.png)



![1-[(2,2-Diethoxyethyl)thio]-2-methoxybenzene](/img/structure/B8285549.png)


